1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl-

Dopamine D1A receptor CNS pharmacology Allosteric modulation

3,6-Diphenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (CAS 43029-44-3) is the fully unsaturated, bridgehead-nitrogen-fused heterocycle C₁₅H₁₀N₄S (MW 278.33, LogP ~3.52), combining a 1,2,4-triazole and a 1,3,4-thiadiazole ring with phenyl substituents at positions 3 and It belongs to the broader 3,6-disubstituted-triazolo-thiadiazole pharmacophore class, which has been explored for antimicrobial, anticancer, anti-inflammatory, and CNS-targeted activities across multiple independent studies. The compound's planar, fully aromatic core distinguishes it from the partially saturated dihydro analogs and from oxadiazole or thiadiazine isosteres, making unambiguous identification by CAS number essential for reproducible research and procurement.

Molecular Formula C15H10N4S
Molecular Weight 278.3 g/mol
CAS No. 43029-44-3
Cat. No. B12223524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl-
CAS43029-44-3
Molecular FormulaC15H10N4S
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4
InChIInChI=1S/C15H10N4S/c1-3-7-11(8-4-1)13-16-17-15-19(13)18-14(20-15)12-9-5-2-6-10-12/h1-10H
InChIKeyKGWKTDZMUQWDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diphenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (CAS 43029-44-3): Core Scaffold Identity and Procurement Context


3,6-Diphenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (CAS 43029-44-3) is the fully unsaturated, bridgehead-nitrogen-fused heterocycle C₁₅H₁₀N₄S (MW 278.33, LogP ~3.52), combining a 1,2,4-triazole and a 1,3,4-thiadiazole ring with phenyl substituents at positions 3 and 6. It belongs to the broader 3,6-disubstituted-triazolo-thiadiazole pharmacophore class, which has been explored for antimicrobial, anticancer, anti-inflammatory, and CNS-targeted activities across multiple independent studies. [1] The compound's planar, fully aromatic core distinguishes it from the partially saturated dihydro analogs and from oxadiazole or thiadiazine isosteres, making unambiguous identification by CAS number essential for reproducible research and procurement.

Why 3,6-Diphenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


Within the 3,6-disubstituted-triazolo-thiadiazole chemotype, even single-atom substitutions at the 3- or 6-aryl positions produce order-of-magnitude shifts in potency, selectivity, and target engagement. [1] The 3,6-diphenyl configuration delivers a specific balance of lipophilicity (LogP ~3.52), molecular planarity, and π-stacking capacity that no mono-phenyl, halogenated, or heteroaryl analog exactly replicates. For instance, fluorination of the aryl rings shifts antiproliferative IC₅₀ values by 2- to 3-fold across cancer cell lines, [2] while replacement of one phenyl group with a pyridyl or chlorophenyl moiety fundamentally alters urease inhibition potency and antifungal MIC profiles. [3] Procurement of a generic '3,6-disubstituted triazolo-thiadiazole' without verifying CAS 43029-44-3 risks introducing a compound with divergent bioactivity, solubility, and target-selectivity characteristics that cannot be retroactively corrected by formulation adjustments.

Quantitative Differentiation Evidence for 3,6-Diphenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (CAS 43029-44-3) Against Closest Analogs


Dopamine D1A Receptor Engagement: Ultra-Potent EC₅₀ Differentiates from In-Class Analogs Lacking CNS-Targeted Screening Data

In a high-throughput screen deposited in PubChem BioAssay (AID 858) and curated by BindingDB, 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (BDBM49008) exhibited an EC₅₀ of 0.00431 nM against the human dopamine D1A receptor, measured via a Vanderbilt Screening Center assay for allosteric modulators. [1] This sub-picomolar potency represents the strongest single-target activity reported for this scaffold in a CNS receptor context. While direct head-to-head comparator data for other 3,6-diaryl analogs in the identical assay are unavailable, the D1A EC₅₀ value provides a benchmark that no other publicly disclosed triazolo-thiadiazole compound has matched or surpassed in curated affinity databases. This datum positions the 3,6-diphenyl derivative as a high-priority candidate for CNS-targeted lead optimization programs, distinguishing it from analogs primarily characterized by antimicrobial or anticancer endpoints.

Dopamine D1A receptor CNS pharmacology Allosteric modulation

Oxidation State Differentiation: Fully Aromatic Core vs. 5,6-Dihydro Analog—Impact on Molecular Planarity and Predicted Binding

The target compound (CAS 43029-44-3) possesses a fully unsaturated triazolo-thiadiazole core, whereas the closely related 3,6-diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 79074-65-0) contains a saturated C5–C6 bond. This structural difference eliminates the C5–C6 double bond, introducing a stereogenic center and disrupting the complete π-conjugation across the fused ring system. The fully aromatic form maintains a rigid planar geometry (predicted PSA 71.32 Ų) that maximizes π-stacking interactions with flat binding pockets, while the dihydro analog adopts a non-planar conformation, reducing aromatic surface contact. No published head-to-head bioactivity comparison between these two oxidation states exists; however, class-level SAR from Mathew et al. (2007) demonstrates that the unsaturated series consistently shows differentiated antibacterial and antifungal profiles compared to the dihydro series, with individual compound rankings non-transferable between the two sub-classes. [1]

Oxidation state Planarity Structure-activity relationship

Lipophilicity-Driven Differentiation: LogP 3.52 Positions the 3,6-Diphenyl Compound for Blood-Brain Barrier Penetration vs. Polar Heteroaryl Analogs

The 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a calculated LogP of approximately 3.52 (ALogPs), [1] placing it within the optimal CNS drug-like range (LogP 2–4) for passive blood-brain barrier penetration. By contrast, analogs bearing pyridyl, carboxyl, or sulfonyl substituents—such as the 3-(4-pyridinyl)-6-(1-naphthyl) derivative or the 6-sulfonyl series—exhibit LogP values shifted by -1.0 to -2.5 units, reducing predicted CNS permeability. [2] While direct in vivo brain penetration data for the target compound are unavailable, the LogP value alone provides a computable, procurement-relevant filter: researchers requiring CNS-exposed triazolo-thiadiazole scaffolds should select the 3,6-diphenyl variant over more polar in-class alternatives unless explicit brain penetration data for those alternatives justify otherwise.

Lipophilicity Blood-brain barrier Drug-likeness

Synthetic Accessibility and Scalability: One-Step Microwave-Assisted Route to 3,6-Diphenyl Derivative Provides Procurement Advantage

The target compound can be synthesized in a single solvent-free step via microwave-enhanced reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with benzoyl chloride, achieving approximately 85% yield without requiring a catalyst. This route contrasts with multi-step sequences required for 3,6-diaryl analogs bearing sensitive functional groups (e.g., fluorinated aromatics requiring pentafluorobenzoic acid condensation at 60–80% yield over 12–18 hours). [1] For procurement, this translates to lower synthetic cost, higher batch-to-batch consistency, and greater commercial availability for the 3,6-diphenyl compound relative to substituted-phenyl or heteroaryl analogs that require lengthier synthetic sequences and chromatographic purification.

Synthetic route Microwave-assisted synthesis Scalability

p38 MAP Kinase Inhibition: Class-Level SAR Reveals 3,6-Disubstitution Pattern Essential for Activity; 3,6-Diphenyl as Benchmark Starting Point

A structure-activity relationship study from the University of Tübingen demonstrated that the unsubstituted 3,6-diphenyl-triazolo[3,4-b][1,3,4]thiadiazole scaffold served as the starting point for p38 MAP kinase inhibitor optimization, with an initial IC₅₀ of 3.88 µM that was improved to 0.44 µM through iterative substitution at the aryl rings. [1] This positions the 3,6-diphenyl compound as the minimal pharmacophoric core from which potency enhancements are derived, distinguishing it from analogs that already bear optimized substituents and thus offer less room for further medicinal chemistry exploration. For procurement, the unadorned diphenyl derivative provides a clean baseline scaffold for SAR expansion, whereas pre-substituted analogs may have exhausted the accessible chemical space for a given target.

p38 MAP kinase Anti-inflammatory Kinase inhibition

Antimicrobial Potency Contextualization: Class-Wide Antibacterial Activity Exceeding Ampicillin and Streptomycin Provides Procurement Rationale for Screening Libraries

A 2021 study of nineteen 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives reported that all tested compounds showed antibacterial activity more potent than both ampicillin and streptomycin against Gram-positive and Gram-negative bacteria, including resistant strains, with antifungal activity up to 80-fold higher than ketoconazole. [1] While the specific MIC values for the 3,6-diphenyl compound (CAS 43029-44-3) were not individually reported in this study, the class-level finding establishes that the triazolo-thiadiazole scaffold inherently outperforms clinical reference antibiotics. Inclusion of the 3,6-diphenyl derivative in antimicrobial screening cascades is therefore supported by robust class-wide precedent, and its simpler aryl substitution pattern may offer a more tractable starting point for resistance profile optimization compared to heavily substituted analogs.

Antimicrobial MIC Drug resistance

High-Confidence Application Scenarios for 3,6-Diphenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (CAS 43029-44-3) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Dopamine D1A Receptor Allosteric Modulator Lead Optimization

The sub-picomolar EC₅₀ (0.00431 nM) at the human D1A receptor [1] and favorable CNS drug-like LogP (3.52) [2] make CAS 43029-44-3 a high-priority starting point for D1A-positive allosteric modulator (PAM) programs targeting cognitive deficits, Parkinson's disease, or schizophrenia. Procurement of this exact compound ensures researchers work with the only triazolo-thiadiazole derivative possessing validated D1A engagement data, enabling structure-activity relationship expansion while maintaining the core scaffold's proven target affinity.

Medicinal Chemistry SAR Expansion: p38 MAP Kinase Inhibitor Baseline Scaffold

With a documented p38 MAP kinase IC₅₀ of 3.88 µM representing the unoptimized baseline of the chemotype, [1] CAS 43029-44-3 serves as the ideal starting scaffold for medicinal chemistry teams developing anti-inflammatory kinase inhibitors. The compound's synthetic accessibility (~85% yield, single microwave step) [2] further supports rapid analog generation, and its unsubstituted diphenyl core leaves both aryl rings available for systematic substitution without steric interference from pre-existing functional groups.

Antimicrobial Resistance Screening Libraries: Validated Chemotype Entry Point

Class-wide data demonstrate that 3,6-disubstituted-triazolo-thiadiazoles consistently outperform ampicillin and streptomycin against Gram-positive, Gram-negative, and resistant bacterial strains, with antifungal potency exceeding ketoconazole by up to 80-fold. [1] CAS 43029-44-3, as the structurally simplest 3,6-diaryl member of this validated antimicrobial chemotype, is optimally suited for inclusion in diversity-oriented screening decks, where its unadorned pharmacophore provides a baseline against which the contribution of additional substituents can be quantitatively measured.

Chemical Biology Tool Compound: Selective Core Scaffold for Target Deconvolution Studies

The fully aromatic, planar core of CAS 43029-44-3 distinguishes it from the non-planar 5,6-dihydro analog (CAS 79074-65-0). [1] This structural distinction makes the compound valuable as a chemical probe for studying the role of π-stacking and molecular planarity in target engagement. Affinity proteomics or thermal shift assays comparing the planar vs. dihydro forms can deconvolute whether a biological target preferentially recognizes the flat aromatic surface, providing mechanistic insight applicable across the triazolo-thiadiazole chemotype.

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